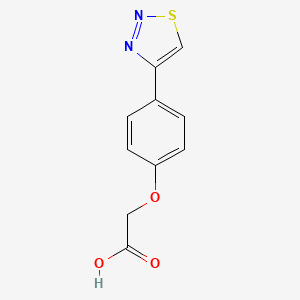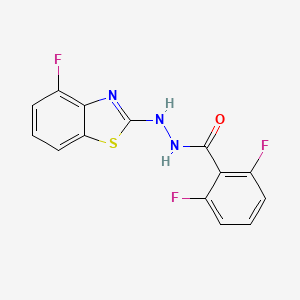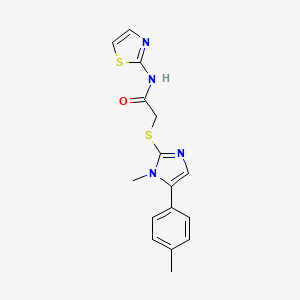
2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid” is a chemical compound with the molecular formula C10H8N2O3S . It is related to “4-(1,2,3-Thiadiazol-4-yl)phenol”, which has the empirical formula C8H6N2OS and a molecular weight of 178.21 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives involves the use of semi/thiosemicarbazide and sodium acetate mixed with water, followed by the addition of substituted aldehydes in methanol at room temperature . Another method involves the cyclization of a compound to a 1,2,4-thiadiazole derivative, performed by bromination followed by treatment with potassium thiocyanate .Molecular Structure Analysis
The molecular structure of “2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid” can be represented by the SMILES string OC1=CC=C(C=C1)C2=CSN=N2 . The compound has a molecular weight of 236.25 .Chemical Reactions Analysis
The chemical reactions involving “2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid” and related compounds are complex. For example, the singlet (s) signals between 5.44–5.45 δ ppm show the presence of -CH of the azetidine ring .Physical And Chemical Properties Analysis
The compound is predicted to have a density of 1.425±0.06 g/cm3 and a boiling point of 448.2±55.0 °C . The form of the compound is solid .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1,3,4-thiadiazole derivatives have been found to exhibit potent antimicrobial activity . They have been tested against various strains such as E. coli, B. mycoides, and C. albicans . Some of these compounds have shown inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis .
Antifungal Activity
These compounds also show significant antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anticancer Activity
1,3,4-thiadiazole derivatives have been associated with anticancer activity . For instance, certain 1,2,4-triazolo[3,4-b]thiadiazine derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells .
Antimalarial Activity
These compounds have also been studied for their antimalarial properties . This opens up possibilities for their use in the development of new antimalarial drugs.
Antioxidant Activity
1,3,4-thiadiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus these compounds could be used in the development of antioxidant supplements or drugs.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticonvulsant Activity
1,3,4-thiadiazole derivatives have been associated with anticonvulsant activity . This suggests their potential use in the treatment of epilepsy and other seizure disorders.
Synthesis of Nitrogen, Oxygen, Sulfur, and Selenium Containing Compounds
These compounds have been used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds . This highlights their importance in the field of organic synthesis.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes .
Mode of Action
It’s known that the thiadiazole ring can undergo reactions under certain conditions . This could potentially lead to interactions with its targets, causing changes in their function .
Biochemical Pathways
The compound’s potential to interact with various proteins and enzymes suggests that it could influence multiple pathways .
Pharmacokinetics
The compound’s molecular weight (23625) and predicted density (1425±006 g/cm3) suggest that it could have reasonable bioavailability .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities , suggesting that this compound could also have potential effects on cell viability.
Action Environment
The compound’s predicted boiling point (4482±550 °C) suggests that it could be stable under a wide range of conditions .
Eigenschaften
IUPAC Name |
2-[4-(thiadiazol-4-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-10(14)5-15-8-3-1-7(2-4-8)9-6-16-12-11-9/h1-4,6H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIGNJDSYXLIRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2367230.png)
![[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2367231.png)
![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)
![Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate](/img/structure/B2367236.png)
![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2367238.png)


![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2367244.png)


![1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2367247.png)